4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one
Description
This compound is a pyrrol-2-one derivative featuring a dihydrobenzo[b][1,4]dioxine carbonyl moiety at position 4, a pyridin-2-yl group at position 5, and a 2-(dimethylamino)ethyl chain at position 1. Its molecular formula is C₂₄H₂₅N₃O₅ (calculated molecular weight: ~451.48 g/mol).
Properties
IUPAC Name |
(4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-1-[2-(dimethylamino)ethyl]-5-pyridin-2-ylpyrrolidine-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O5/c1-24(2)9-10-25-19(15-5-3-4-8-23-15)18(21(27)22(25)28)20(26)14-6-7-16-17(13-14)30-12-11-29-16/h3-8,13,19,26H,9-12H2,1-2H3/b20-18+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIZRRFKBHAEGOL-CZIZESTLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1C(C(=C(C2=CC3=C(C=C2)OCCO3)O)C(=O)C1=O)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCN1C(/C(=C(/C2=CC3=C(C=C2)OCCO3)\O)/C(=O)C1=O)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one (CAS No. 618071-69-5) is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a complex structure that includes:
- Pyrrolone core : A five-membered ring containing nitrogen.
- Dihydrobenzo[b][1,4]dioxine moiety : Imparts unique chemical properties and potential biological effects.
- Dimethylaminoethyl substituent : Enhances solubility and may influence pharmacokinetics.
The molecular formula is with a molecular weight of approximately 451.47 g/mol.
Anticancer Properties
Recent studies have indicated that derivatives of the pyrrolone structure exhibit significant anticancer activity. For instance, modifications to similar scaffolds have shown IC50 values in the nanomolar range against various cancer cell lines, including melanoma and breast cancer cells .
| Compound | IC50 (nM) | Cell Line |
|---|---|---|
| 4a | 3.8 | Melanoma |
| 4b | 5.5 | Breast |
| 60c | 2.4 | A375/TxR |
The compound's ability to inhibit tubulin polymerization has been noted as a mechanism for its cytotoxic effects, which is crucial for cancer cell division .
The proposed mechanism involves the inhibition of microtubule dynamics by binding to the colchicine site on tubulin. This interaction disrupts mitotic spindle formation, leading to cell cycle arrest and apoptosis in cancer cells .
Pharmacokinetics
Studies have reported that the compound exhibits favorable metabolic stability compared to other analogs, with half-lives in human liver microsomes indicating potential for effective dosing regimens .
Case Studies and Experimental Findings
- In Vitro Studies :
- In Vivo Efficacy :
- Resistance Overcoming :
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Physicochemical Properties
Key structural analogs differ primarily in:
Position 5 substituents (pyridinyl, fluorophenyl, or furanyl groups).
Position 1 alkylamino chains (dimethylaminoethyl vs. morpholinoethyl or pyrrolidinylethyl).
Additional functional groups (methoxy, nitro, or halogen substituents).
Spectral Characterization
- NMR : Pyridin-2-yl protons in the target compound resonate at δ ~8.5–7.5 ppm (aromatic), while fluorophenyl analogs show split signals at δ ~7.2–7.6 ppm .
- IR : Hydroxyl (O–H) stretches at ~3200–3400 cm⁻¹ and carbonyl (C=O) at ~1680–1700 cm⁻¹ are consistent across analogs .
Research Implications
- Drug Design: The 2-(dimethylamino)ethyl chain in the target compound offers a balance of solubility and lipophilicity, critical for bioavailability. Morpholinoethyl or pyrrolidinylethyl chains () may optimize pharmacokinetics in specific tissues.
- Biofilm Targeting : Structural similarities to biofilm inhibitors () suggest the dihydrobenzo[b][1,4]dioxine moiety is critical for disrupting bacterial adhesion.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
